molecular formula C16H23N5O4S B571541 2-Methylthio-N6-isopentenyladenosine-d6 CAS No. 1258839-12-1

2-Methylthio-N6-isopentenyladenosine-d6

Cat. No. B571541
M. Wt: 387.488
InChI Key: VZQXUWKZDSEQRR-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Methylthio-N6-isopentenyladenosine-d6” is a labelled analogue of 2-Methylthio-N6-isopentenyladenosine . It is located at position 37 in tRNAs that read codons starting with uridine . This modification improves the efficiency of tRNA in trpT (Su9) inhibitory tRNA by protecting the tRNA from ribosome proofing induced by the codon environment .


Synthesis Analysis

The synthesis of “2-Methylthio-N6-isopentenyladenosine-d6” involves the conversion of N6-isopentenyladenosine (i6A) to ms2i6A at position A37 of four mt-DNA-encoded tRNAs . This conversion is specifically carried out by Cdk5 regulatory subunit-associated protein 1 (CDK5RAP1) .


Molecular Structure Analysis

The molecular formula of “2-Methylthio-N6-isopentenyladenosine-d6” is C16H23N5O4S . It has an average mass of 381.450 Da and a monoisotopic mass of 381.147064 Da .

Scientific Research Applications

Synthesis and Modification in RNA

2-Methylthio-N6-isopentenyladenosine (ms2i6A) plays a critical role in the chemical synthesis of oligoribonucleotides containing modified nucleosides, particularly in transfer ribonucleic acids (tRNAs). It is commonly used in post-synthetic modifications to create oligoribonucleotides with naturally occurring modified nucleosides like N6-isopentenyladenosine and its methylthio variant, ms2i6A, contributing significantly to codon-anticodon interactions and translation processes (Kierzek & Kierzek, 2003).

Thermodynamic Stability in RNA Duplexes and Hairpins

The presence of ms2i6A and other N6-alkyladenosines in RNA duplexes and hairpins has been studied to understand their effects on thermodynamic stability. Modifications like ms2i6A can impact the stability of RNA structures, influencing the translation and function of the RNA. These studies are crucial in understanding RNA behavior in biological systems (Kierzek & Kierzek, 2003).

Role in Mitochondrial tRNAs

ms2i6A is found in mammalian mitochondrial tRNAs and is important for codon-anticodon interaction and efficient decoding in mitochondria. Its deficiency can lead to mitochondrial diseases, making it a potential biomarker for mitochondrial protein synthesis status (Wei & Tomizawa, 2016).

Effects on Bacterial Protein Synthesis

In bacteria like Escherichia coli, ms2i6A deficiency in tRNA affects peptidyl-tRNA release, providing insights into ribosome function and protein synthesis mechanisms. These studies contribute to our understanding of bacterial protein synthesis and its regulation (Petrullo & Elseviers, 1986).

Influence on Glioma-Initiating Cells

Research has shown that the 2-methylthio conversion of N6-isopentenyladenosine in mitochondrial tRNAs, mediated by CDK5RAP1, is crucial in maintaining glioma-initiating cell traits. This has implications in understanding tumor biology and potential therapeutic targets (Yamamoto et al., 2019).

Enzymatic Modification and Function

Studies on enzymes like Methylthiotransferases (MTTases) reveal their role in modifying tRNAs with ms2i6A, contributing to our understanding of RNA modification processes and their biological functions (Anton et al., 2010).

properties

CAS RN

1258839-12-1

Product Name

2-Methylthio-N6-isopentenyladenosine-d6

Molecular Formula

C16H23N5O4S

Molecular Weight

387.488

IUPAC Name

2-(hydroxymethyl)-5-[2-methylsulfanyl-6-[[4,4,4-trideuterio-3-(trideuteriomethyl)but-2-enyl]amino]purin-9-yl]oxolane-3,4-diol

InChI

InChI=1S/C16H23N5O4S/c1-8(2)4-5-17-13-10-14(20-16(19-13)26-3)21(7-18-10)15-12(24)11(23)9(6-22)25-15/h4,7,9,11-12,15,22-24H,5-6H2,1-3H3,(H,17,19,20)/i1D3,2D3

InChI Key

VZQXUWKZDSEQRR-WFGJKAKNSA-N

SMILES

CC(=CCNC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)SC)C

synonyms

N-[3-(Methyl-d3)-2-buten-1-yl-4,4,4-d3]-2-(methylthio)-Adenosine-d6;  N-(3-Methyl-2-butenyl)-2-(methylthio)-adenosine-d6;  2-Methylthio Isopentenyladenosine-d6;  2-Methylthio-6-(3-methyl-2-butenylamino)-β,D-ribofuranosylpurine-d6;  2-Methylthio-N6-(isope

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylthio-N6-isopentenyladenosine-d6
Reactant of Route 2
2-Methylthio-N6-isopentenyladenosine-d6
Reactant of Route 3
2-Methylthio-N6-isopentenyladenosine-d6
Reactant of Route 4
2-Methylthio-N6-isopentenyladenosine-d6
Reactant of Route 5
2-Methylthio-N6-isopentenyladenosine-d6
Reactant of Route 6
2-Methylthio-N6-isopentenyladenosine-d6

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.